2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a fluoro group at the second position and a pentylcyclohexyl group at the fourth position on the benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile typically involves multi-step reactions. One common method starts with the preparation of 4-bromo-2-fluorobenzonitrile, which is then subjected to a series of reactions to introduce the pentylcyclohexyl group. The reaction conditions often involve the use of N-bromosuccinimide in dichloromethane at low temperatures, followed by further reactions with sulfuric acid, sodium nitrite, and copper(II) sulfate pentahydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and alkyl halides can be used for substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain receptors, while the nitrile group can participate in hydrogen bonding and other interactions. The pentylcyclohexyl group provides hydrophobic interactions that can influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydroxybenzonitrile: Similar structure but with a hydroxy group instead of the pentylcyclohexyl group.
4-Fluorobenzonitrile: Lacks the pentylcyclohexyl group, making it less hydrophobic.
2-Fluorobenzonitrile: Similar but without the additional substituents on the benzene ring.
Uniqueness
2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile is unique due to the presence of the pentylcyclohexyl group, which imparts distinct hydrophobic properties and influences its interactions with molecular targets. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
85896-79-3 |
---|---|
Molecular Formula |
C18H24FN |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-fluoro-4-(4-pentylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C18H24FN/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-11-17(13-20)18(19)12-16/h10-12,14-15H,2-9H2,1H3 |
InChI Key |
OMMGVKXMWFSMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.